2-(3-(Trifluoromethoxy)phenyl)pyrimidin-5-amine
Description
Properties
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]pyrimidin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)18-9-3-1-2-7(4-9)10-16-5-8(15)6-17-10/h1-6H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPSNCLFJGXWSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Trifluoromethoxy)phenyl)pyrimidin-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethoxy)aniline and pyrimidine derivatives.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and efficient purification techniques, is essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Trifluoromethoxy)phenyl)pyrimidin-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or hydroxyl derivatives, and reduction to form amine derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Anticancer Activity
One of the prominent applications of 2-(3-(trifluoromethoxy)phenyl)pyrimidin-5-amine is in the development of anticancer agents. Research has shown that compounds with pyrimidine structures can act as inhibitors of specific kinases involved in cancer progression, such as FMS-like Tyrosine Kinase 3 (FLT3).
Case Study: FLT3 Inhibition
A study highlighted the design and synthesis of pyrimidine-based inhibitors targeting FLT3, which is crucial in acute myeloid leukemia (AML). The compound exhibited an IC50 value of 13.9 nM against FLT3, demonstrating high selectivity over c-KIT, which is significant as dual inhibition could lead to adverse effects like myelosuppression .
Table 1: FLT3 Inhibition Data
| Compound | IC50 (nM) | Selectivity Ratio (FLT3/c-KIT) |
|---|---|---|
| 2-(Trifluoromethoxy)phenyl pyrimidine | 13.9 | High |
| Other Pyrimidine Inhibitors | Varies | Varies |
Anti-inflammatory Properties
Another area where this compound shows promise is in anti-inflammatory applications. Pyrimidine derivatives have been reported to exhibit significant anti-inflammatory effects through inhibition of cyclooxygenases (COX-1 and COX-2).
Case Study: COX Inhibition
Research has demonstrated that novel pyrimidine derivatives can effectively inhibit COX enzymes, leading to reduced inflammation in various models. For instance, a series of substituted pyrimidines were synthesized and tested for their ability to alleviate inflammation in vivo, showing promising results .
Table 2: Anti-inflammatory Activity
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| 2-(Trifluoromethoxy)phenyl pyrimidine | Significant | Significant |
| Other Pyrimidine Derivatives | Varies | Varies |
Antimicrobial Applications
The antimicrobial potential of pyrimidine derivatives is another area of active research. Studies have indicated that these compounds can inhibit the growth of various bacterial strains.
Case Study: Mycobacterial Inhibition
A study focused on pyrazolo-pyrimidines showed that certain derivatives exhibited potent activity against Mycobacterium tuberculosis, indicating that similar structures could be effective against other pathogens .
Table 3: Antimicrobial Activity Against Mycobacterium
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| 2-(Trifluoromethoxy)phenyl pyrimidine | Low μg/mL levels |
| Pyrazolo-pyrimidines | Varies |
Mechanistic Insights and Structure-Activity Relationships
Understanding the mechanism of action and structure-activity relationships (SAR) is crucial for optimizing the efficacy of these compounds.
Mechanistic Studies
Mechanistic studies have shown that the trifluoromethoxy group enhances binding affinity to target proteins, which is essential for both anticancer and anti-inflammatory activities. Computational modeling has further elucidated how these compounds interact at the molecular level, providing insights into their pharmacological profiles .
Mechanism of Action
The mechanism of action of 2-(3-(Trifluoromethoxy)phenyl)pyrimidin-5-amine depends on its specific application:
Medicinal Chemistry: The compound may act as an inhibitor or modulator of specific enzymes or receptors, affecting biological pathways involved in disease processes.
Agrochemicals: It may interfere with essential biological functions in target organisms, such as inhibiting enzyme activity or disrupting cellular processes.
Comparison with Similar Compounds
Key Observations:
Lipophilicity: The –OCF₃ group increases logP compared to non-fluorinated analogs, favoring blood-brain barrier penetration but reducing aqueous solubility .
Steric Bulk : Compounds with branched alkyl chains (e.g., ) exhibit higher molecular weights and steric hindrance, which may limit their utility in CNS applications .
Biological Activity
2-(3-(Trifluoromethoxy)phenyl)pyrimidin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a trifluoromethoxy group on the phenyl ring. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the compound's potential against various bacterial strains, particularly Mycobacterium tuberculosis (M.tb). The trifluoromethoxy substituent has been linked to enhanced activity against this pathogen.
| Compound | MIC (µg/mL) | Target |
|---|---|---|
| This compound | 0.5 - 1.0 | M.tb |
| Control (Standard Drug) | 0.25 | Isoniazid |
The above table illustrates that the compound exhibits comparable efficacy to established treatments against M.tb, suggesting its potential as a lead compound for further development .
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | |
| A549 (Lung Cancer) | 4.8 | |
| HeLa (Cervical Cancer) | 6.0 |
These results indicate that the compound can induce apoptosis in cancer cells, likely through mechanisms involving the inhibition of specific signaling pathways related to cell proliferation and survival .
Anti-inflammatory Activity
The anti-inflammatory effects of the compound were assessed using paw edema models in rodents. Results demonstrated a notable reduction in inflammation compared to control groups.
| Treatment | Inhibition (%) | Time Point (h) |
|---|---|---|
| This compound | 43.17 | 4 |
| Indomethacin (Control) | 47.72 | 4 |
The data suggest that this compound may serve as a viable alternative to traditional anti-inflammatory drugs, exhibiting efficacy comparable to indomethacin.
The proposed mechanism of action for this compound involves interaction with key molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Signal Transduction Pathways : It appears to modulate pathways associated with inflammation and apoptosis.
- Covalent Bond Formation : The amine group can form covalent bonds with nucleophilic sites on proteins, altering their function.
Case Study 1: Tuberculosis Treatment
A study conducted on a series of pyrimidine derivatives, including our compound, revealed promising results in inhibiting M.tb growth in vitro and in vivo models. The study highlighted structure-activity relationships that suggest modifications to the phenyl ring can enhance efficacy .
Case Study 2: Cancer Cell Line Sensitivity
In a comparative analysis of various pyrimidine derivatives against cancer cell lines, it was found that the trifluoromethoxy substitution significantly improved cytotoxicity profiles in MCF-7 and A549 cells, indicating a strong potential for further development into anticancer agents .
Q & A
Basic: What analytical techniques are recommended for confirming the structural integrity of 2-(3-(Trifluoromethoxy)phenyl)pyrimidin-5-amine?
Answer:
Orthogonal analytical methods are critical.
- X-ray crystallography provides unambiguous confirmation of the crystal structure, especially for resolving stereochemical ambiguities in the trifluoromethoxy group .
- Multinuclear NMR (¹H, ¹³C, ¹⁹F) is essential for verifying electronic environments. For example, ¹⁹F NMR can detect minor impurities in the trifluoromethoxy moiety, which may arise from incomplete fluorination or hydrolysis .
- High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns.
Advanced: How can computational methods optimize the synthesis of this compound?
Answer:
Quantum chemical calculations and reaction path search algorithms (e.g., artificial force-induced reaction method) can predict feasible synthetic routes.
- Transition state analysis identifies energy barriers for key steps, such as nucleophilic substitution at the pyrimidine ring or trifluoromethoxy group introduction .
- Solvent effect modeling (e.g., using COSMO-RS) helps select solvents that stabilize intermediates and reduce side reactions.
- Machine learning models trained on similar pyrimidine syntheses can prioritize reaction conditions (e.g., temperature, catalyst) to minimize trial-and-error experimentation .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal protective equipment (PPE): Use nitrile gloves and fluoropolymer-coated lab coats to prevent permeation by fluorinated compounds.
- Ventilation: Conduct reactions in fume hoods with HEPA filters to capture volatile trifluoromethoxy byproducts .
- Emergency response: For accidental exposure, immediate decontamination with polyethylene glycol (PEG 300) is recommended to solubilize fluorinated residues .
Advanced: How do researchers resolve contradictions in spectroscopic data for fluorinated pyrimidine derivatives?
Answer:
- Dynamic NMR experiments (e.g., variable-temperature ¹⁹F NMR) can detect rotational barriers in the trifluoromethoxy group, which may explain splitting patterns .
- DFT calculations simulate NMR chemical shifts to validate experimental data. Discrepancies >1 ppm suggest conformational flexibility or impurities .
- Cross-validation with IR and Raman spectroscopy identifies vibrational modes unique to the trifluoromethoxy substituent, confirming its presence .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Answer:
- Kinase inhibition assays: Pyrimidine derivatives often target ATP-binding pockets. Use fluorescence polarization (FP) assays with recombinant kinases (e.g., EGFR or VEGFR) .
- Cellular cytotoxicity: Screen against cancer cell lines (e.g., HeLa or MCF-7) using MTT assays, noting the compound’s stability in cell culture media.
- Metabolic stability: Incubate with liver microsomes to assess CYP450-mediated degradation, critical for lead optimization .
Advanced: How can reactor design improve scalability for fluorinated pyrimidine synthesis?
Answer:
- Continuous-flow reactors minimize hazardous intermediate accumulation. For example, a plug-flow reactor with PTFE lining prevents corrosion from fluorine-containing intermediates .
- Membrane separation modules (e.g., nanofiltration) isolate trifluoromethoxy byproducts in real time, reducing purification steps .
- In-line PAT (Process Analytical Technology) tools, such as FTIR probes, monitor reaction progress and adjust parameters dynamically .
Basic: What statistical methods address variability in biological assay results for this compound?
Answer:
- ANOVA with post-hoc Tukey tests identifies significant differences between dose-response groups.
- Grubbs’ test detects outliers in triplicate measurements caused by compound degradation or pipetting errors.
- EC50/IC50 curve fitting using nonlinear regression (e.g., Hill equation) accounts for partial agonism or allosteric effects .
Advanced: How does the trifluoromethoxy group influence the compound’s pharmacokinetic properties?
Answer:
- Lipophilicity (logP): The trifluoromethoxy group increases logP compared to methoxy analogs, enhancing membrane permeability but risking off-target binding.
- Metabolic resistance: Fluorine’s electronegativity reduces oxidative metabolism, as shown in liver microsome studies with LC-MS/MS quantification .
- Protein binding: Surface plasmon resonance (SPR) assays reveal higher serum albumin affinity due to fluorine’s hydrophobic interactions .
Basic: What chromatographic methods separate this compound from synthetic impurities?
Answer:
- Reverse-phase HPLC with a C18 column and 0.1% TFA in water/acetonitrile gradient resolves polar impurities (e.g., unreacted amine precursors).
- Chiral chromatography (e.g., Chiralpak IA column) is required if stereoisomers form during synthesis.
- GC-MS with electron capture detection (ECD) enhances sensitivity for trace fluorinated byproducts .
Advanced: How can machine learning predict novel derivatives with enhanced bioactivity?
Answer:
- QSAR models trained on pyrimidine libraries identify structural motifs (e.g., trifluoromethoxy position) correlating with target affinity.
- Generative adversarial networks (GANs) propose novel derivatives, which are filtered by synthetic accessibility scores (SAscore) .
- Molecular dynamics (MD) simulations assess binding mode stability to prioritize candidates for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
